![molecular formula C26H35N3O2S B2462613 6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine CAS No. 860789-26-0](/img/structure/B2462613.png)
6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine
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Description
Scientific Research Applications
Anti-Tubercular Activity
6,7-Dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine has been identified as a potent inhibitor of Mycobacterium tuberculosis. Studies have highlighted its high efficacy in inhibiting tuberculosis with minimal toxicity, suggesting potential for further development as a tuberculosis treatment (Asquith et al., 2019).
Anticancer Activity
Research indicates that derivatives of this compound, specifically amino- and sulfanyl-derivatives of benzoquinazolinones, have shown significant anticancer activity. These findings are promising for the development of new cancer treatments (Nowak et al., 2015).
Antimalarial Properties
The compound has also been explored for its antimalarial properties. Various 6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their antimalarial activity, demonstrating the potential for developing new antimalarial drugs (Mizukawa et al., 2021).
Potential in Treating Hypertension
There's evidence suggesting that analogs of 6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine could be effective in treating hypertension. Studies have developed and validated methods for determining the presence of such analogs in plasma, aiding in pharmacokinetic studies (Chang et al., 2016).
Kinase Inhibition for Cancer Treatment
The compound has shown promise in kinase inhibition, specifically targeting the epidermal growth factor receptor (EGFR), which is crucial in various cancer types. This makes it a potential candidate for treating cancers like non-small cell lung cancer and chordomas (Asquith et al., 2019).
Cholinesterase Inhibition
Homobivalent dimers of quinazolinimines, including derivatives of the compound , have been synthesized and shown to be potent inhibitors of cholinesterases. This points to potential applications in treating diseases related to cholinesterase dysfunction, like Alzheimer's disease (Decker, 2006).
properties
IUPAC Name |
6,7-dimethoxy-2-[(4-methylphenyl)methylsulfanyl]-3-octylquinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2S/c1-5-6-7-8-9-10-15-29-25(27)21-16-23(30-3)24(31-4)17-22(21)28-26(29)32-18-20-13-11-19(2)12-14-20/h11-14,16-17,27H,5-10,15,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVRMPYCVOPYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC=C(C=C3)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine |
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